molecular formula C13H13ClN4O2S B2942539 N-(3-chloro-2-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 577754-37-1

N-(3-chloro-2-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2942539
CAS No.: 577754-37-1
M. Wt: 324.78
InChI Key: GPSSPDMRJIBUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H13ClN4O2S and its molecular weight is 324.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of N-(3-chloro-2-methylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide and its analogs, exploring their chemical properties and potential applications. Studies have detailed the radiosynthesis of related compounds, highlighting methodologies for achieving high specific activity, which is crucial for tracing biological pathways and interactions in metabolic studies (Latli & Casida, 1995).

Anticancer Activity

Several studies have synthesized analogs of this compound, investigating their potential anticancer activity. For instance, derivatives of triazolophthalazines, which share structural similarities with this compound, have been evaluated for their ability to inhibit cancer cell growth, demonstrating significant anticancer properties (Kumar et al., 2019).

Antimicrobial Activity

Research into the antimicrobial potential of related compounds has revealed that certain analogs possess activity against a range of bacterial strains, further underlining the chemical's utility in developing new antimicrobial agents (Evren et al., 2019).

Mode of Action and Metabolism

Understanding the metabolism of chloroacetanilide herbicides and their safeners is crucial for developing more effective and environmentally friendly agricultural chemicals. Studies have delved into the comparative metabolism of these compounds in human and rat liver microsomes, shedding light on the metabolic pathways that could influence their efficacy and safety (Coleman et al., 2000).

Environmental Impact and Safety

Investigations into the environmental distribution, bioactivity, and soil absorption characteristics of related herbicides help assess the ecological impact of these chemicals. Such studies are essential for ensuring that the use of these compounds does not adversely affect soil health or water quality (Weber & Peter, 1982).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c1-7-9(14)4-3-5-10(7)15-11(19)6-21-13-16-12(20)8(2)17-18-13/h3-5H,6H2,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSSPDMRJIBUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.